
Umifenovir Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.
Final Steps:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Umifenovir Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.
Reduction: Reduction reactions can occur at the bromine atom and the carboxylic acid group.
Substitution: Substitution reactions are common at the dimethylamino group and the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .
Wissenschaftliche Forschungsanwendungen
Umifenovir Sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying indole-based antiviral agents.
Biology: The compound is studied for its effects on viral replication and host immune response.
Medicine: this compound is primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral medications.
Wirkmechanismus
Umifenovir Sulfate exerts its antiviral effects through multiple pathways:
Inhibition of Membrane Fusion: The compound inhibits the fusion between the viral envelope and the cell membrane of the target cell, preventing viral entry and infection.
Direct Virucidal Activity: This compound has direct virucidal effects, disrupting the viral particles.
Host-Targeting Effects: The compound affects various stages of the viral life cycle, including attachment and internalization.
Vergleich Mit ähnlichen Verbindungen
Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:
Oseltamivir: Another antiviral medication used for the treatment of influenza.
Rimantadine: An antiviral drug used to treat influenza A.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.
Eigenschaften
Molekularformel |
C22H25BrN2O6S2 |
|---|---|
Molekulargewicht |
557.5 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate |
InChI |
InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29) |
InChI-Schlüssel |
NCNQOOQPJLNFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



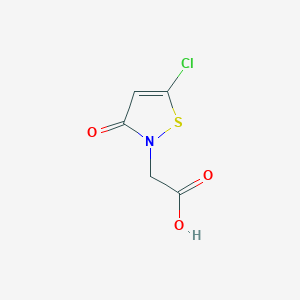

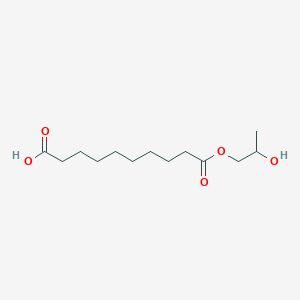
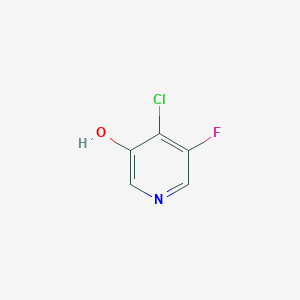
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

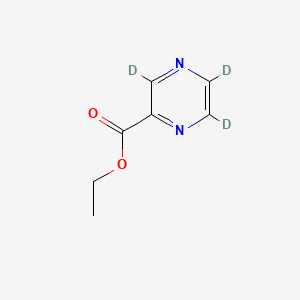
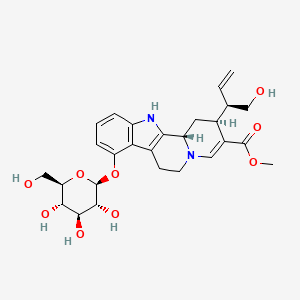
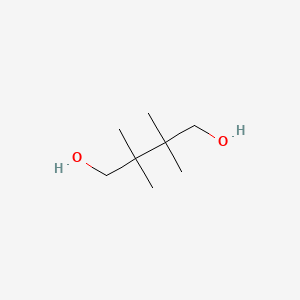


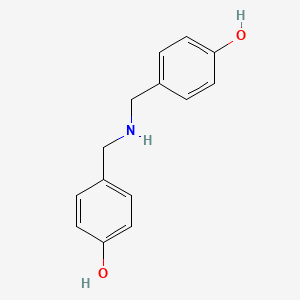
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
